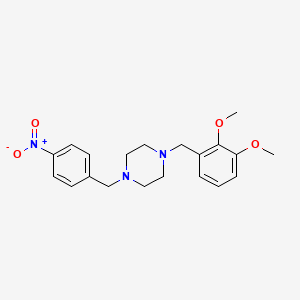![molecular formula C14H17N3O3S B6049879 N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)
N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide, commonly known as PMSF, is a chemical compound that has been extensively used in scientific research. PMSF is a protease inhibitor that is commonly used to inhibit serine proteases in biological samples. It has been used in a variety of applications, including protein purification, enzyme assays, and cell lysis.
Mécanisme D'action
PMSF inhibits serine proteases by reacting with the active site serine residue in the enzyme. This reaction irreversibly inactivates the enzyme, preventing it from cleaving its substrate. PMSF is a broad-spectrum protease inhibitor that can inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
PMSF has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting serine proteases, PMSF has been shown to inhibit the activity of other enzymes, including phospholipase A2 and acetylcholinesterase. PMSF has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PMSF is a widely used protease inhibitor that is readily available and relatively inexpensive. It is effective at inhibiting a variety of serine proteases and has been used in a variety of applications. However, PMSF has some limitations. It is not effective at inhibiting all proteases, and it can be degraded by some proteases. Additionally, PMSF can react with other amino acid residues in proteins, which can lead to false positives in some assays.
Orientations Futures
There are several future directions for research on PMSF. One area of research is the development of more specific protease inhibitors that can target individual proteases or families of proteases. Another area of research is the development of new applications for PMSF, such as in the treatment of inflammatory diseases. Finally, there is a need for more research on the biochemical and physiological effects of PMSF, particularly in animal models.
Méthodes De Synthèse
PMSF is synthesized by reacting N,N-dimethylformamide with 2-phenoxy-3-pyridinylmethyl chloride, followed by reaction with thionyl chloride and then with sodium sulfamate. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
PMSF has been widely used in scientific research as a protease inhibitor. It has been used to inhibit serine proteases in a variety of applications, including protein purification, enzyme assays, and cell lysis. PMSF has also been used in studies of blood coagulation, fibrinolysis, and platelet function.
Propriétés
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-2-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17(2)21(18,19)16-11-12-7-6-10-15-14(12)20-13-8-4-3-5-9-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHRHGNUOOWRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B6049812.png)
![potassium (3-{ethyl[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}-2-hydroxypropyl)methylsulfamate](/img/structure/B6049819.png)
![N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6049823.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049826.png)
![1-[4-(4-methylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6049831.png)
![N-benzyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6049839.png)
![5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6049843.png)
![{3-(2-phenylethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6049849.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)